Lrrk2-IN-1

描述

Lrrk2-IN-1 is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. This compound has shown high selectivity and potency against both wild-type and mutant forms of LRRK2, making it a valuable tool in the study of Parkinson’s disease and other neurodegenerative disorders .

准备方法

The synthesis of Lrrk2-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes:

Formation of the core structure: This involves the construction of a benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one scaffold.

Functional group modifications: Various substituents are introduced to the core structure to improve binding affinity and selectivity for LRRK2.

化学反应分析

Lrrk2-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can reduce specific functional groups, affecting the compound’s binding affinity.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmacological Properties of LRRK2-IN-1

This compound has demonstrated high selectivity for LRRK2 among various kinases, with an IC50 value reported at approximately 47 nM . This compound effectively induces dephosphorylation at specific sites (S935 and S910) in cellular models, which is crucial for its function as an inhibitor. However, it has shown limited efficacy against certain mutant forms of LRRK2, such as G2019S combined with A2016T .

Key Findings on Efficacy

- Selectivity : this compound exhibits selectivity for only 12 kinases, minimizing off-target effects .

- Cellular Impact : In human cell lines (e.g., HEK293 and SHSY5Y), it significantly reduces phosphorylation levels associated with LRRK2 activity .

- Animal Models : In vivo studies indicate favorable pharmacokinetics; however, complete dephosphorylation in brain tissues remains a challenge .

Neuroprotection Studies

This compound is being investigated for its neuroprotective effects in cellular models of Parkinson's disease. Studies have shown that treatment with this inhibitor can restore lysosomal function and reduce neuroinflammation mediated by microglial activation .

Biomarker Development

The modulation of LRRK2 activity by this compound provides a basis for developing biomarkers that can assess disease progression and therapeutic response. Parameters such as phosphorylation levels of LRRK2 and downstream substrates are being evaluated as potential indicators in clinical trials .

Cancer Research

Emerging studies suggest that LRRK2 may also play a role in cancer biology. Inhibitors like this compound are being explored for their potential to target aberrant signaling pathways in cancers such as lung and breast cancer, where LRRK2 expression is upregulated .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Neuroprotection | Evaluate neuroprotective effects in SHSY5Y cells | This compound reduced apoptosis markers and restored lysosomal function |

| Biomarker Assessment | Investigate phosphorylation changes post-treatment | Significant reduction in pS935 levels observed after treatment with this compound |

| Cancer Cell Line Study | Assess anti-cancer properties | Induced cell cycle arrest and reduced viability in breast cancer cell lines |

作用机制

Lrrk2-IN-1 exerts its effects by binding to the ATP-binding site of LRRK2, inhibiting its kinase activity. This inhibition leads to the dephosphorylation of specific serine residues on LRRK2, disrupting its interaction with other proteins and affecting various cellular pathways. The molecular targets and pathways involved include the regulation of membrane trafficking, lysosomal function, and mitochondrial homeostasis .

相似化合物的比较

Lrrk2-IN-1 is compared with other LRRK2 inhibitors such as GNE-7915, rebastinib, ponatinib, and GZD-824. These compounds also target the ATP-binding site of LRRK2 but differ in their selectivity, potency, and binding modes. This compound is unique in its high selectivity and potency against both wild-type and mutant forms of LRRK2, making it a valuable tool for studying LRRK2-related diseases .

Similar Compounds

- GNE-7915

- Rebastinib

- Ponatinib

- GZD-824

生物活性

LRRK2-IN-1 is a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in various cellular processes, particularly in the context of Parkinson's disease. This compound has garnered attention for its potential therapeutic applications and its role in elucidating the biological functions of LRRK2. The following sections detail the biological activity of this compound, including its mechanisms, effects on cellular pathways, and relevant case studies.

This compound primarily acts by inhibiting the kinase activity of LRRK2, particularly the G2019S mutant variant associated with familial Parkinson's disease. The compound demonstrates a potent inhibitory effect, with an IC50 value of approximately 6 nM for this mutation . This inhibition leads to significant downstream effects, including:

- Dephosphorylation : Treatment with this compound results in the dephosphorylation of key serine residues (Ser910 and Ser935) that are critical for LRRK2 function. This process disrupts the binding of 14-3-3 proteins, leading to altered cellular localization and accumulation of LRRK2 in aggregate structures within the cytoplasm .

- Impact on Cellular Signaling : By inhibiting LRRK2 activity, this compound influences various signaling pathways, particularly those involving Rab proteins, which are essential for intracellular trafficking and organelle function .

Effects on Cellular Processes

The biological activity of this compound extends to multiple cellular processes:

- Autophagy Regulation : Studies indicate that LRRK2 plays a role in autophagy initiation. Inhibition by this compound has been shown to affect autophagic flux, suggesting a regulatory mechanism whereby LRRK2 influences cellular degradation pathways .

- Cytoskeletal Dynamics : LRRK2 is involved in cytoskeletal organization. Inhibition with this compound alters microtubule stability and dynamics, impacting cell morphology and motility .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various experimental settings:

Table 1: Summary of Key Findings from Research Studies

Notable Observations

- Neuronal Protection : In rodent models, administration of this compound has been linked to neuroprotective effects, reducing dopaminergic neuron loss and improving motor deficits associated with Parkinson’s disease .

- Potential Off-target Effects : While primarily targeting LRRK2, preliminary screening identified DCLK2, DCLK1, and MAPK7 as potential off-targets, indicating a need for further investigation into the specificity and broader implications of this inhibitor .

属性

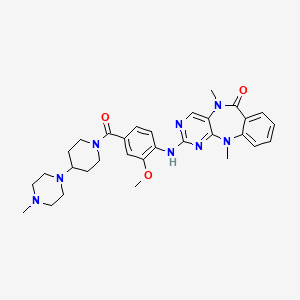

IUPAC Name |

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMCPJZTADUIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676751 | |

| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234480-84-2 | |

| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of LRRK2-IN-1?

A1: this compound acts as a potent and selective inhibitor of LRRK2 kinase activity. [, ] It binds to the kinase domain of LRRK2, hindering its ability to phosphorylate downstream substrates. [, ]

Q2: How does this compound's inhibition of LRRK2 kinase activity affect cellular processes?

A2: this compound's inhibition of LRRK2 kinase activity has been shown to influence various cellular processes, including:

- Mitochondrial Dynamics: this compound restores impaired mitophagy (selective degradation of mitochondria) in cellular models of PD, suggesting a role for LRRK2 in mitochondrial homeostasis. [, ] It achieves this by restoring the interactions between Parkin, a protein crucial for mitophagy, and Drp1, a protein involved in mitochondrial fission. []

- Lysosomal Clustering: this compound influences the clustering and distribution of lysosomes, organelles involved in cellular waste disposal, by modulating the activity of Rab7, a protein regulating vesicle trafficking. []

- Microtubule Dynamics: Studies indicate that this compound affects the levels of acetylated tubulin, a post-translational modification crucial for microtubule structure and function, potentially impacting axonal transport. []

- Neurite Outgrowth: Research suggests that this compound can promote neurite outgrowth in primary cortical cultures, indicating a positive impact on neuronal growth and development. []

Q3: Does this compound influence the phosphorylation state of LRRK2 itself?

A3: Yes, this compound reduces the phosphorylation of LRRK2 at specific serine residues, notably Ser910 and Ser935. These phosphorylation sites are considered important indicators of LRRK2 kinase activity and are often used as readouts in cellular assays. []

Q4: Is this compound a highly specific inhibitor of LRRK2?

A4: While this compound exhibits potent inhibition of LRRK2, research has unveiled some off-target effects, meaning it can interact with and potentially inhibit other proteins in the cell. [, , , ]

Q5: Can you provide examples of off-target effects observed with this compound?

A5: this compound has shown activity against:

- ERK5: This kinase, involved in cell growth and differentiation, is inhibited by this compound, potentially explaining some of its effects on LRRK2 expression levels. [, ]

- TNFα Activation Signaling: this compound demonstrates a measurable effect on TNFα activation signaling, a pathway involved in inflammation. []

- PCNA: Chemoproteomic studies revealed that this compound binds to Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair, contributing to its antiproliferative effects in cancer cells. []

Q6: How do these off-target effects impact the interpretation of research findings using this compound?

A6: The off-target effects of this compound underscore the importance of cautious interpretation of research findings. While it remains a valuable tool for studying LRRK2, researchers need to consider the potential contribution of these off-target interactions to observed phenotypes, ideally employing complementary approaches like genetic knockouts or alternative inhibitors. [, ]

Q7: How has this compound contributed to our understanding of LRRK2's role in Parkinson's disease?

A7: this compound has been instrumental in elucidating the connection between LRRK2 and several cellular processes implicated in PD pathogenesis, including:

- Mitophagy: By rescuing mitophagy defects in PD models, this compound provided evidence for a role of LRRK2 in mitochondrial quality control, a process often disrupted in PD. []

- Neuroinflammation: The observation that this compound can attenuate neuroinflammation in PD models suggests a link between LRRK2 activity and inflammatory responses in the brain. []

- Neurite Outgrowth: The positive effects of this compound on neurite outgrowth highlight LRRK2's involvement in neuronal growth and survival, processes compromised in PD. []

Q8: Have there been any clinical trials investigating this compound as a potential therapeutic for PD?

A8: While this compound has proven valuable in preclinical studies, it has not progressed to clinical trials for PD treatment. This is likely due to its off-target effects and the emergence of more selective LRRK2 inhibitors. [, ]

Q9: Does this compound hold potential for treating diseases other than PD?

A9: Research suggests that this compound's inhibitory effects extend beyond LRRK2, hinting at therapeutic potential in other diseases, including:

- Cancer: this compound exhibits antiproliferative activity against various cancer cell lines, attributed to its inhibition of DCLK1, a kinase implicated in tumor growth and stemness. [, , , ]

- Inflammatory Diseases: Given its modulation of TNFα signaling and potential influence on inflammatory responses, this compound might hold promise for treating inflammatory conditions. [, ]

Q10: Is there structural information available for this compound bound to its targets?

A10: Yes, crystal structures of this compound in complex with:

- Mutated Roco4 Kinase: This structure provided insights into the binding mode of this compound within the kinase active site and served as a starting point for structure-based drug design efforts. []

- BRD4 Bromodomain: This unexpected finding highlighted the potential for off-target effects of this compound and emphasized the importance of selectivity profiling. []

Q11: What do we know about the structure-activity relationship (SAR) of this compound?

A11: While detailed SAR studies are limited, modifications to the this compound scaffold have been explored to improve potency, selectivity, and pharmacological properties. [, ] These efforts have led to the development of novel LRRK2 inhibitors with improved characteristics. []

Q12: What analytical techniques are commonly used to study this compound?

A12: A range of techniques are employed, including:

- High-throughput screening assays: TR-FRET based cellular assays are valuable for monitoring LRRK2 phosphorylation and screening for novel inhibitors. []

- X-ray crystallography: This technique provides high-resolution structural information of this compound bound to its targets. []

- NMR spectroscopy: Techniques like STD-NMR offer insights into the binding interactions between this compound and its targets. []

- Quantitative Mass Spectrometry: This approach allows for the identification and quantification of LRRK2 and its substrates in various biological samples, including CSF. []

Q13: What are the future directions for this compound research?

A13: While this compound itself might not become a therapeutic agent, its legacy lies in its contribution to understanding LRRK2 biology. Future research will likely focus on:

- Developing highly selective LRRK2 inhibitors: Efforts are ongoing to design inhibitors with improved specificity profiles to minimize off-target effects. []

- Elucidating the precise role of LRRK2 in PD pathogenesis: this compound and its successors will continue to be valuable tools for dissecting LRRK2's involvement in PD. [, ]

- Exploring the therapeutic potential of LRRK2 inhibition in other diseases: The anti-cancer and anti-inflammatory properties of this compound warrant further investigation. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。